N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide
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Overview
Description
Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate is a complex organic compound characterized by its unique structural features. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a combination of ethyl, methylsulfanyl, and phenylcarbonimidoyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide involves several steps. One common method includes the reaction of ethyl 1-methylsulfanyl methanimidate with N-methylsulfonyl-C-phenylcarbonimidoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the final product.
Chemical Reactions Analysis
Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding amines .
Scientific Research Applications
Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate has been extensively studied for its applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. In medicine, it is being investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate can be compared with other similar compounds, such as 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine and 5-(methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amine. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.
Properties
IUPAC Name |
ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-4-17-12(18-2)13-11(14-19(3,15)16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3/b13-12?,14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZBZANEVRQDBW-CKYDRMPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC(=NS(=O)(=O)C)C1=CC=CC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=N/C(=N\S(=O)(=O)C)/C1=CC=CC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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